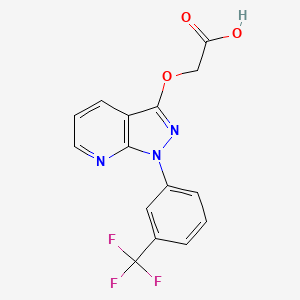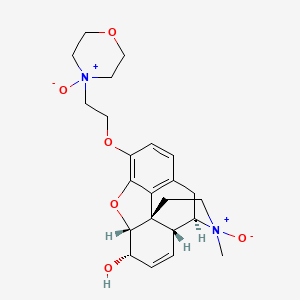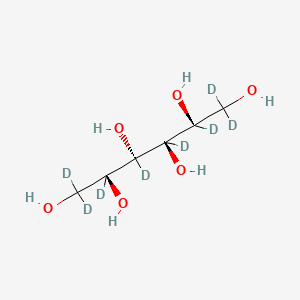
L-Iditol-d8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Iditol-d8 is a deuterated form of L-iditol, a sugar alcohol also known as sorbitol. This compound is characterized by the presence of eight deuterium atoms, which replace the hydrogen atoms in the molecule. This compound is often used as an isotopic label in various scientific studies due to its stability and non-radioactive nature .
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Iditol-d8 can be synthesized through the hydrogenation of L-sorbose using deuterium gas in the presence of a catalyst. The reaction typically occurs under high pressure and temperature to ensure complete hydrogenation. The catalyst used is often a metal such as palladium or platinum .
Industrial Production Methods
Industrial production of this compound follows a similar process but on a larger scale. The key steps involve:
Hydrogenation: L-sorbose is hydrogenated using deuterium gas in the presence of a catalyst.
Purification: The resulting mixture is purified using chromatographic techniques to isolate this compound from other by-products.
Chemical Reactions Analysis
Types of Reactions
L-Iditol-d8 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form L-sorbose.
Reduction: It can be reduced back to L-sorbose under specific conditions.
Substitution: Deuterium atoms in this compound can be replaced by other substituents under certain conditions.
Common Reagents and Conditions
Oxidation: NAD+ is a common reagent used in the oxidation of this compound.
Reduction: Hydrogen gas and a suitable catalyst are used for reduction reactions.
Substitution: Various reagents can be used depending on the desired substituent.
Major Products
Oxidation: L-sorbose and NADH are the major products formed during the oxidation of this compound.
Reduction: L-sorbose is the primary product of reduction reactions.
Scientific Research Applications
L-Iditol-d8 has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of L-Iditol-d8 involves its interaction with specific enzymes and molecular targets. For example, the enzyme L-iditol 2-dehydrogenase catalyzes the oxidation of this compound to L-sorbose in the presence of NAD+. This reaction involves the transfer of electrons from this compound to NAD+, resulting in the formation of NADH and L-sorbose . The deuterium atoms in this compound provide stability and allow for precise tracking in metabolic studies .
Comparison with Similar Compounds
L-Iditol-d8 is unique due to its deuterium content, which distinguishes it from other similar compounds such as:
L-Iditol:
D-Iditol:
Xylitol: A sugar alcohol similar to L-Iditol but with a different molecular structure.
This compound’s uniqueness lies in its isotopic labeling, which makes it invaluable for research applications requiring precise tracking and analysis .
Properties
Molecular Formula |
C6H14O6 |
|---|---|
Molecular Weight |
190.22 g/mol |
IUPAC Name |
(2S,3R,4R,5S)-1,1,2,3,4,5,6,6-octadeuteriohexane-1,2,3,4,5,6-hexol |
InChI |
InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4-,5+,6+/m0/s1/i1D2,2D2,3D,4D,5D,6D |
InChI Key |
FBPFZTCFMRRESA-MISPMJSFSA-N |
Isomeric SMILES |
[2H][C@]([C@@]([2H])([C@]([2H])(C([2H])([2H])O)O)O)([C@]([2H])(C([2H])([2H])O)O)O |
Canonical SMILES |
C(C(C(C(C(CO)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


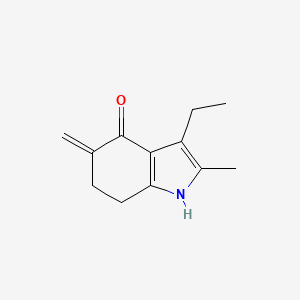
![dibenzo[b,f][1,4]thiazepin-11(10H)-one 5,5-dioxide](/img/structure/B13424282.png)
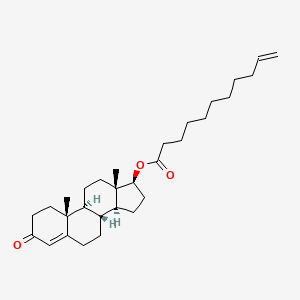
![4-[(1R,2R)-1-hydroxy-2-methyl-3-piperidin-1-ylpropyl]benzoic acid](/img/structure/B13424299.png)
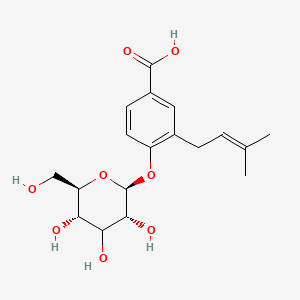

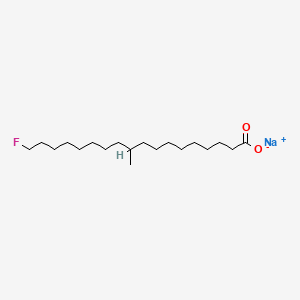
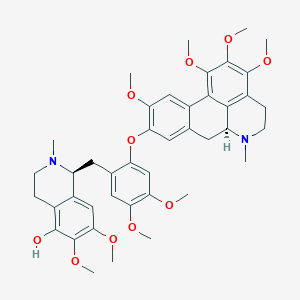
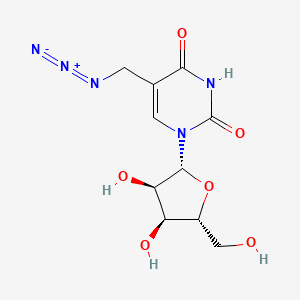
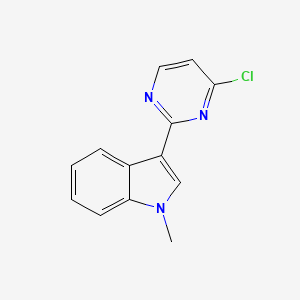
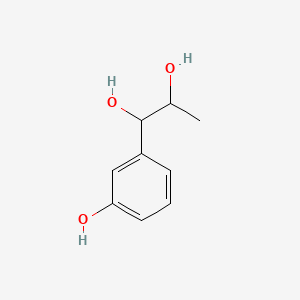
![1-[2-(dimethylamino)ethyl]-5-methyl-1H-pyrazol-4-aminedihydrochloride](/img/structure/B13424333.png)
